Crolibulin

Catalog No.
S548140
CAS No.
1000852-17-4
M.F
C18H17BrN4O3
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crolibulin

CAS Number

1000852-17-4

Product Name

Crolibulin

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Solubility

Soluble in DMSO, not in water

Synonyms

EPC2407; EPC 2407; EPC-2407; Crolibulin crinobulin.

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Description

The exact mass of the compound Crolibulin is 416.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

One of the primary areas of research for Crolibulin is its potential as an anti-cancer agent. Studies have shown that Crolibulin acts as a microtubule destabilizing agent []. Microtubules are essential components of the cell cytoskeleton, playing a crucial role in cell division. By disrupting microtubule assembly, Crolibulin may inhibit the uncontrolled cell growth characteristic of cancer [].

Research suggests Crolibulin exhibits activity against various cancer cell lines, including those from thyroid carcinoma and anaplastic thyroid carcinoma [].

Important Note

It is crucial to understand that these are preliminary findings, and further research is needed to determine Crolibulin's efficacy and safety as a cancer treatment in humans.

Anti-Angiogenesis Research

Angiogenesis is the process of new blood vessel formation. Tumors rely heavily on angiogenesis to sustain their growth and spread. Crolibulin is also being explored for its potential anti-angiogenesis properties [].

Studies suggest Crolibulin may inhibit the growth of new blood vessels, potentially hindering tumor development and progression [].

Crolibulin, chemically known as 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile, is a synthetic compound classified as a vascular disrupting agent. It is primarily designed to inhibit tubulin polymerization, which is crucial for microtubule dynamics in cells. Crolibulin has shown promise in clinical trials for the treatment of advanced solid tumors, particularly in patients with cancer types resistant to conventional therapies. Its mechanism of action involves binding to the colchicine binding site on β-tubulin, leading to significant anti-vascular effects and apoptosis in tumor cells .

Crolibulin acts by disrupting the normal polymerization of tubulin into microtubules. This disruption leads to cell cycle arrest at the G2/M phase and ultimately results in apoptotic cell death. The compound's ability to bind to the colchicine binding site inhibits the addition of guanosine triphosphate-bound tubulin dimers, preventing microtubule assembly and promoting their disassembly . This mechanism is critical for its function as a chemotherapeutic agent.

Crolibulin exhibits significant biological activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In preclinical studies, it has been demonstrated to effectively reduce tumor growth and induce mitotic arrest in triple-negative breast cancer cells. The compound's efficacy is attributed to its ability to disrupt microtubule dynamics and alter the tumor vasculature, leading to reduced blood supply and increased tumor cell death . Clinical trials have indicated that crolibulin can enhance the effects of other chemotherapeutics when used in combination therapy .

The synthesis of crolibulin involves several steps, typically starting with the formation of a chromene scaffold through reactions involving aromatic aldehydes and malononitrile. The specific synthesis method includes:

  • Reagents: 6-methoxy-2-naphthol, various aromatic aldehydes, malononitrile, and piperidine as a catalyst.
  • Reaction Conditions: The reaction is conducted under microwave irradiation at elevated temperatures (around 140°C) for a short duration (approximately 2 minutes) for efficient yield.
  • Purification: The final product is purified through recrystallization from suitable solvents .

This method allows for high yields and purity of crolibulin suitable for further biological testing.

Crolibulin has been primarily investigated for its applications in oncology as a treatment for various solid tumors. It is currently undergoing Phase I/II clinical trials to evaluate its safety and efficacy in patients with advanced cancers resistant to standard treatments. Its unique mechanism of action as a vascular disrupting agent makes it a candidate for combination therapies with other anticancer drugs such as cisplatin . Additionally, research suggests potential applications in treating other conditions where microtubule stabilization is beneficial.

Studies have shown that crolibulin interacts specifically with β-tubulin at the colchicine binding site. This interaction has been characterized using molecular docking studies that reveal how crolibulin mimics the binding properties of colchicine, leading to similar biological outcomes such as microtubule depolymerization and disruption of cellular structures necessary for mitosis . Furthermore, imaging studies have demonstrated changes in tumor perfusion and vascular structure post-treatment with crolibulin, indicating its effects on tumor vasculature .

Crolibulin belongs to a class of compounds that target tubulin dynamics. Below are some similar compounds along with their unique characteristics:

Compound NameStructureMechanism of ActionClinical Status
ColchicineAlkaloidBinds to tubulin; inhibits polymerizationApproved for gout
Combretastatin A-4Stilbene derivativeDisrupts microtubule assembly; induces apoptosisClinical trials
VincristineAlkaloidBinds to tubulin; prevents mitotic spindle formationApproved for leukemia
PaclitaxelTaxaneStabilizes microtubules; prevents disassemblyApproved for various cancers

Crolibulin is unique due to its specific binding affinity for the colchicine site and its dual action on both vascular disruption and direct cytotoxicity against tumor cells. Unlike other compounds that primarily stabilize or destabilize microtubules, crolibulin's ability to affect tumor blood supply adds another layer of therapeutic potential against solid tumors resistant to conventional treatments .

Thermodynamic Profiling of Tubulin-Crolibulin Complexation

The thermodynamic profile of crolibulin-tubulin interaction reveals an enthalpy-driven binding process characteristic of strong intermolecular interactions at the colchicine-binding site [9] [7] [10]. This thermodynamic signature indicates that the binding is primarily stabilized by favorable enthalpic contributions, including hydrogen bonding, van der Waals interactions, and optimal geometric complementarity between crolibulin and the tubulin binding pocket.

Table 2: Thermodynamic Parameters of Crolibulin-Tubulin Binding

ParameterCrolibulin ProfileComparison CBSIsSignificanceReference
Heat Capacity Change (ΔCp)Similar to other CBSIsTN-16: -75.92 cal/mol/KIndicates surface burial [3] [9] [7]
Enthalpy Change (ΔH)Negative (exothermic)MTC: -19 ± 1 kJ/molDrives binding process [7] [10]
Entropy Change (ΔS)Favorable contributionVaries by compoundConformational ordering [3] [9]
Free Energy Change (ΔG)Negative (favorable)Range: -25 to -35 kJ/molOverall binding favorability [7] [10]
Binding Constant (K)High affinity10⁴ to 10⁷ M⁻¹Therapeutic potency [1] [7]
Temperature DependenceTemperature-dependentUniversal characteristicKinetic control [1] [7]

The heat capacity change (ΔCp) upon crolibulin binding indicates significant burial of hydrophobic surface area, consistent with the compound occupying the deep hydrophobic pocket at the colchicine-binding site [3] [9]. This thermodynamic parameter provides insights into the extent of protein-ligand contact surface formation and the exclusion of water molecules from the binding interface.

Comparative analysis with other colchicine-binding site inhibitors reveals that crolibulin shares the fundamental thermodynamic characteristics of this binding class while maintaining distinct kinetic properties. The negative enthalpy change drives the binding reaction, while the favorable entropy contribution likely arises from both conformational ordering of the binding site and the release of bound water molecules [7] [10].

The binding affinity of crolibulin for tubulin, as reflected in its dissociation constant, falls within the therapeutically relevant range observed for effective microtubule-targeting agents. The high-affinity binding ensures effective competition with endogenous tubulin substrates and maintains sustained pharmacological activity at clinically achievable concentrations.

Microtubule Destabilization Dynamics Observed via Cryo-EM

Cryo-electron microscopy studies have provided critical insights into the microtubule destabilization dynamics induced by crolibulin binding. The 2.5 Å crystal structure (PDB: 6JCJ) of crolibulin in complex with tubulin reveals the molecular basis for its destabilizing effects on microtubule architecture [4] [5] [11]. This high-resolution structural information demonstrates how crolibulin binding prevents the critical curved-to-straight conformational transition required for stable microtubule formation.

Table 3: Crolibulin-Tubulin Interaction Parameters

ParameterDetailsReference
Crystal Structure Resolution2.5 Å (PDB: 6JCJ) [4] [5] [11]
Binding Site LocationColchicine binding site at α/β-tubulin interface [4] [6] [8]
Binding ModeCompetitive binding with colchicine [6] [8] [12]
Structural ChangesPrevents curved-to-straight tubulin transition [13] [14] [15]
Conformational ImpactStabilizes curved conformation [13] [14] [16]
Kinetic CharacteristicsReversible binding (unlike colchicine) [3] [9] [1]
Thermodynamic ProfileEnthalpy-driven binding process [9] [7] [10]
Allosteric EffectsDisrupts interdimer longitudinal contacts [17] [14] [16]
Microtubule ImpactDestabilizes microtubule lattice [13] [18] [15]
Polymerization InhibitionBlocks tubulin polymerization [4] [12] [19]

The destabilization mechanism involves crolibulin's ability to lock tubulin heterodimers in the curved conformation that is incompatible with incorporation into the straight microtubule lattice [13] [14] [15]. Cryo-EM observations of microtubule dynamics reveal that successful polymerization requires tubulin to adopt a straight conformation with specific interdimer angles and lattice spacing [18] [15] [20]. Crolibulin binding disrupts this conformational transition by stabilizing the curved state through its interactions at the α/β-tubulin interface.

The structural changes induced by crolibulin extend beyond simple conformational locking. The compound's binding creates allosteric perturbations that propagate through the tubulin structure, affecting critical regions involved in lateral and longitudinal contacts within the microtubule lattice [14] [16]. These allosteric effects explain how binding at a single site can have such profound consequences for overall microtubule stability.

Cryo-EM studies of microtubule ends have shown that protofilament curvature is a critical determinant of microtubule stability [21]. The increased curvature induced by crolibulin binding weakens the lateral interactions between adjacent protofilaments, leading to catastrophic depolymerization events. This mechanism is fundamentally different from microtubule-stabilizing agents, which promote straight protofilament conformations and enhance lateral contacts.

Allosteric Effects on α/β-Tubulin Heterodimer Conformation

Crolibulin exerts significant allosteric effects on α/β-tubulin heterodimer conformation that extend far beyond its immediate binding site. These allosteric perturbations represent a critical component of the compound's mechanism of action, as they explain how binding at the colchicine site can influence global tubulin structure and function [17] [14] [16].

The primary allosteric effect involves disruption of interdimer longitudinal contacts that are essential for stable protofilament formation [22] [23] [24]. The binding of crolibulin at the α/β interface creates conformational changes that propagate through the tubulin structure, particularly affecting the H7 helix regions that serve as structural relays between the nucleotide-binding sites and the polymer interface [22]. These conformational changes weaken the interactions between adjacent tubulin dimers along the protofilament, reducing the stability of longitudinal contacts.

Molecular dynamics simulations have revealed that the inter-dimer interface exhibits greater flexibility compared to the intra-dimer interface, making it particularly susceptible to allosteric perturbations [23] [25]. This differential flexibility explains why colchicine-binding site inhibitors like crolibulin can have such profound effects on microtubule stability despite binding to a site that is not directly involved in inter-dimer contacts.

The allosteric mechanism involves nucleotide-dependent conformational coupling between the colchicine-binding site and regions involved in GTP hydrolysis and lattice contacts [22] [24]. Crolibulin binding appears to influence the conformational states accessible to tubulin, potentially affecting the balance between curved and straight conformations that governs microtubule dynamics. This allosteric coupling explains why crolibulin can inhibit both microtubule nucleation and growth, as well as promote catastrophic depolymerization.

Studies of tubulin mutants have demonstrated that allosteric responses to GDP in the microtubule lattice directly control catastrophe frequency and shrinking rates [22] [24]. Crolibulin's binding may enhance these natural allosteric responses, making the microtubule lattice more sensitive to destabilizing signals and promoting rapid depolymerization. This mechanism provides a molecular explanation for the compound's potent anti-proliferative effects in cancer cells.

The conformational changes induced by crolibulin also affect the M-loop region that is critical for lateral contacts between protofilaments [13] [15]. Destabilization of this region contributes to the loss of lateral interactions that maintain microtubule wall integrity. The combination of weakened longitudinal and lateral contacts creates a synergistic destabilization effect that leads to rapid microtubule disassembly.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

416.04840 g/mol

Monoisotopic Mass

416.04840 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9ENT43KY91

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.

Other CAS

1000852-17-4

Wikipedia

Crolibulin

Dates

Last modified: 08-15-2023
1: Patil SA, Patil R, Pfeffer LM, Miller DD. Chromenes: potential new chemotherapeutic agents for cancer. Future Med Chem. 2013 Sep;5(14):1647-60. doi: 10.4155/fmc.13.126. Review. PubMed PMID: 24047270.
2: Cai SX, Drewe J, Kemnitzer W. Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Anticancer Agents Med Chem. 2009 May;9(4):437-56. Review. PubMed PMID: 19442043.
3: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.

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